2-Methoxyphenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenyl 2-furoate is an organic compound with the molecular formula C12H10O4 It is characterized by the presence of a furan ring and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl 2-furoate typically involves the esterification of 2-furoic acid with 2-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the esterification reaction. The use of high-pressure reactors and automated systems can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxyphenyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-Methoxyphenyl 2-furanmethanol.
Substitution: Various substituted methoxyphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenyl 2-furoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the production of polymers and resins due to its reactive furan ring.
Wirkmechanismus
The mechanism of action of 2-Methoxyphenyl 2-furoate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. This compound can also inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage .
Vergleich Mit ähnlichen Verbindungen
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
2-Methoxyphenol: Known for its antioxidant properties and used in perfumes and cosmetics.
Furan-2-carboxylic acid: A precursor in the synthesis of various furan derivatives.
Uniqueness: 2-Methoxyphenyl 2-furoate is unique due to its combination of a methoxyphenyl group and a furan ring, which imparts distinct chemical reactivity and potential biological activity. Its dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
39251-97-3 |
---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
(2-methoxyphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-14-9-5-2-3-6-10(9)16-12(13)11-7-4-8-15-11/h2-8H,1H3 |
InChI-Schlüssel |
HNPMEKZRDNZDNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.